

A Comparative Analysis of the Immunogenicity of N1-Methylpseudouridine-Modified and Unmodified RNA

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Compound of Interest

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The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine development and therapeutics. A critical innovation in this field is the chemical modification of mRNA nucleosides to enhance their efficacy and safety. Among these, the substitution of uridine with N1-methylpseudouridine (m1 Ψ) has become a cornerstone of successful mRNA platforms, including the widely administered COVID-19 vaccines.[1][2][3] This guide provides an objective comparison of the immunogenicity profiles of m1 Ψ -modified RNA and its unmodified counterpart, supported by experimental data and detailed methodologies.

Executive Summary

Unmodified in vitro transcribed (IVT) RNA is inherently immunogenic, triggering innate immune responses that can lead to inflammation and impede protein translation. The incorporation of N1-methylpseudouridine (m1 Ψ) into mRNA molecules has been shown to significantly dampen this immunogenicity.[4][5] This is primarily achieved by evading recognition by key innate immune sensors.[1][6] The result is a more stable and efficient mRNA therapeutic with a more favorable safety profile.

Innate Immune Recognition of RNA

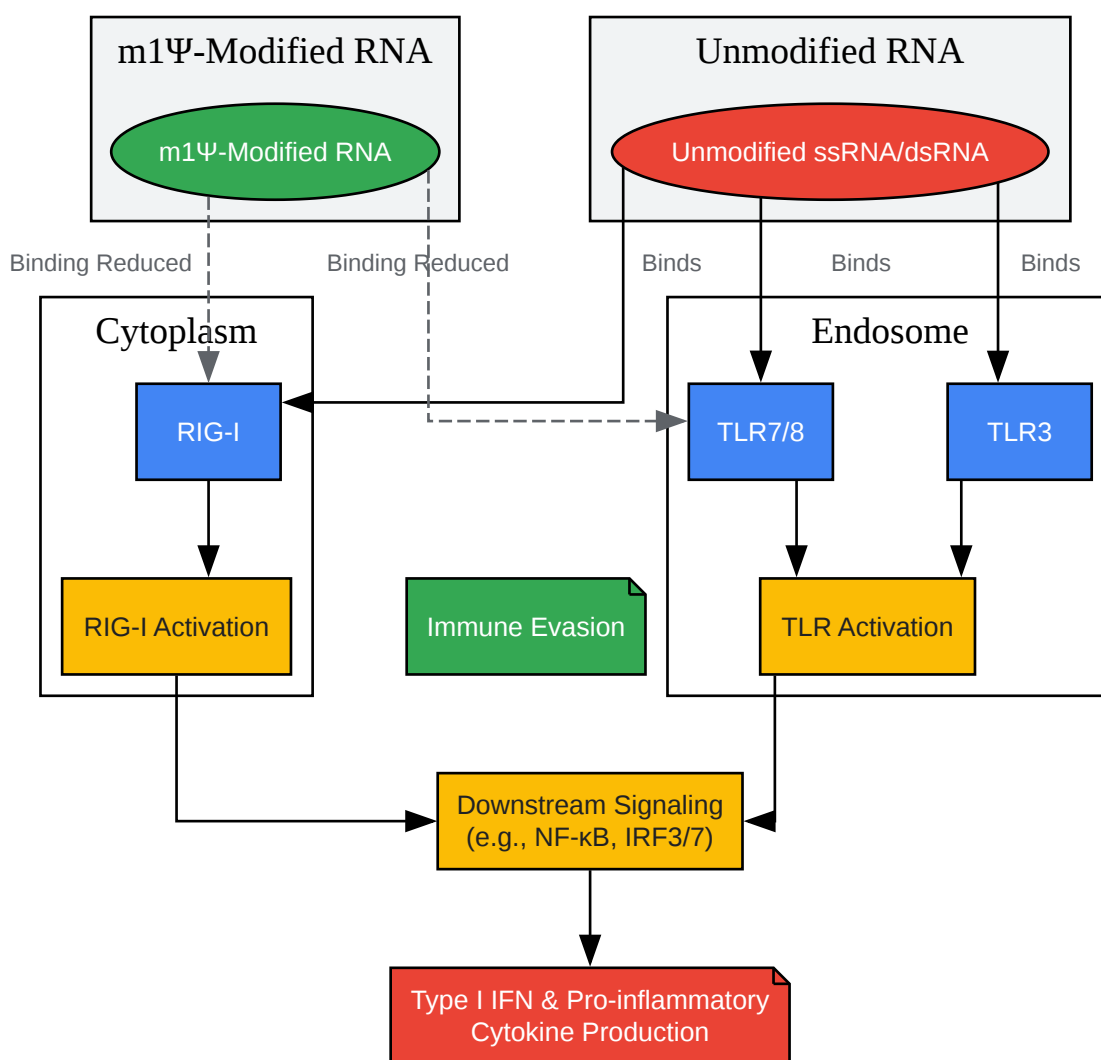
The innate immune system has evolved to recognize foreign RNA, such as that from invading viruses, through a class of proteins known as pattern recognition receptors (PRRs).[7][8] Unmodified single-stranded and double-stranded RNA can activate these sensors, initiating a signaling cascade that results in the production of pro-inflammatory cytokines and interferons. This response, while crucial for antiviral defense, is a significant hurdle for mRNA-based therapeutics.

N1-methylpseudouridine modification allows the synthetic mRNA to mimic naturally occurring modifications in mammalian RNA, thereby "cloaking" it from these immune sensors.[6][9] This modification has been demonstrated to be more effective in reducing immunogenicity than its precursor, pseudouridine (Ψ).[2]

Signaling Pathways of RNA Sensing

The primary pathways involved in the innate immune sensing of RNA are mediated by Toll-like receptors (TLRs) located in endosomes and RIG-I-like receptors (RLRs) in the cytoplasm.

- **Toll-Like Receptors (TLRs):** TLR3, TLR7, and TLR8 are the main endosomal sensors for RNA.[10] TLR3 recognizes double-stranded RNA (dsRNA), a common byproduct of IVT, while TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[6][10][11] Activation of these TLRs leads to the production of type I interferons and inflammatory cytokines.[10][12] The presence of m1 Ψ in the RNA strand sterically hinders the binding to TLR7, thus preventing its activation.[6][7]
- **RIG-I-Like Receptors (RLRs):** Retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5) are cytosolic sensors that detect viral RNA.[13] [14] RIG-I typically recognizes short, 5'-triphosphorylated dsRNA.[15] Activation of RLRs also triggers a signaling cascade culminating in the production of type I interferons.[16] m1 Ψ modification helps the mRNA evade detection by these cytosolic sensors as well.[1]



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Caption: Innate immune sensing of unmodified vs. m1Ψ-modified RNA.

Comparative Data on Immunogenicity

Experimental studies have consistently demonstrated the reduced immunogenicity of m1Ψ-modified RNA across various cell lines and in vivo models. The primary readouts for these studies are the expression levels of key cytokines and immune-related genes.

Cytokine Induction

The transfection of unmodified mRNA into immune cells or injection into animal models leads to a robust secretion of pro-inflammatory cytokines. In contrast, mRNA fully substituted with m1Ψ

elicits a significantly blunted cytokine response.

Cytokine	Unmodified RNA Response	m1Ψ-Modified RNA Response	Reference
TNF-α	High Induction	Significantly Reduced/Negligible	[1][17]
IFN-β	High Induction	Significantly Reduced	[1]
IL-6	High Induction	Significantly Reduced	[1][17]
IL-12p70	High Induction	Significantly Reduced	[17]
IFN-α	Induced	Negligible	[18]

Activation of Immune-Related Genes

Quantitative polymerase chain reaction (qPCR) analysis reveals that unmodified RNA upregulates the transcription of genes involved in the antiviral response. High ratios of m1Ψ modification effectively prevent this upregulation.

Gene	Unmodified RNA Response	m1Ψ-Modified RNA Response (100%)	Reference
RIG-I	Upregulated	Significantly Reduced	[1]
RANTES	Upregulated	Significantly Reduced	[1]
IFN-β1	Upregulated	Significantly Reduced	[1]
IRF7/3	Upregulated	Not Elevated	[17]
EIF2AK2 (PKR)	Upregulated	Not Elevated	[17]
RNASEL	Upregulated	Not Elevated	[17]

It is noteworthy that the ratio of m1Ψ modification correlates with the degree of immune suppression. Studies have shown that a high percentage of m1Ψ incorporation is most effective at mitigating the innate immune response.[1]

Experimental Protocols

The assessment of RNA immunogenicity involves a series of well-established molecular and cellular biology techniques. Below are outlines of key experimental protocols used to generate the comparative data.

In Vitro Transcription (IVT) of RNA

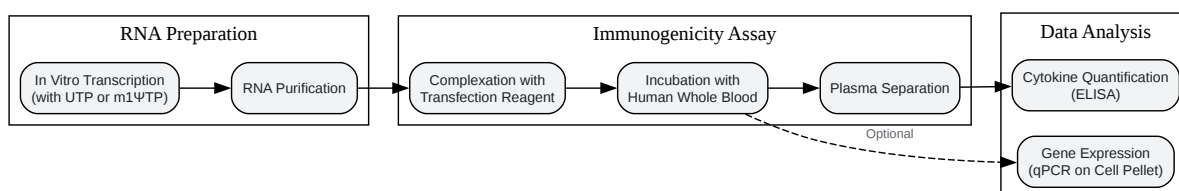
This is the foundational step for producing both unmodified and modified mRNA.

- Objective: To synthesize mRNA from a linearized DNA template.
- Methodology:
 - A linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter is prepared.
 - An IVT reaction is set up containing the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs).
 - For unmodified RNA, the NTP mix consists of ATP, CTP, GTP, and UTP.
 - For m1Ψ-modified RNA, UTP is completely replaced with N1-methylpseudouridine-5'-triphosphate (m1ΨTP).[\[18\]](#)
 - The reaction is incubated at 37°C for 2-4 hours.
 - The DNA template is degraded using DNase.
 - The synthesized mRNA is purified, often using chromatography methods to remove dsRNA impurities.[\[6\]](#)
 - A 5' cap and a 3' poly(A) tail are added enzymatically to enhance stability and translation efficiency.

RNA Immunogenicity Assay in Human Whole Blood

This ex vivo method provides a comprehensive assessment of the immune response in a complex biological milieu.[\[17\]](#)[\[18\]](#)

- Objective: To measure cytokine production in response to RNA transfection in human whole blood.
- Methodology:
 - Freshly drawn human whole blood is collected from healthy donors.
 - Unmodified or m1Ψ-modified mRNA is complexed with a transfection reagent (e.g., TransIT-mRNA) to facilitate cellular uptake.
 - The mRNA complexes are added to the whole blood samples and incubated at 37°C in a 5% CO₂ environment.
 - At various time points (e.g., 6 and 24 hours), the plasma is separated by centrifugation.
 - The concentrations of specific cytokines (e.g., TNF-α, IL-6, IFN-α) in the plasma are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).



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Caption: Workflow for assessing RNA immunogenicity.

In Vitro Cell Line Transfection and qPCR Analysis

This method is used to assess the activation of specific immune pathways at the transcriptional level.

- Objective: To quantify the expression of immune-related genes in response to RNA.

- Methodology:
 - Human cell lines, such as HEK-293T or A549, are cultured in appropriate media.[1]
 - Cells are transfected with either unmodified or m1Ψ-modified mRNA using a suitable lipid-based transfection reagent.
 - After a defined incubation period (e.g., 12-24 hours), the cells are harvested.
 - Total RNA is extracted from the cells.
 - The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
 - Quantitative PCR (qPCR) is performed using the cDNA and primers specific for target genes (e.g., RIG-I, TNF-α, IFN-β1) and a housekeeping gene for normalization.
 - The relative expression levels of the target genes are calculated to determine the extent of immune pathway activation.

Conclusion

The incorporation of N1-methylpseudouridine is a highly effective strategy to mitigate the inherent immunogenicity of in vitro transcribed RNA. By evading recognition from key innate immune sensors like TLRs and RLRs, m1Ψ-modified mRNA significantly reduces the production of type I interferons and pro-inflammatory cytokines. This immune-evasive property is critical for the success of mRNA vaccines and therapeutics, as it prevents premature degradation of the mRNA and shutdown of protein synthesis, ultimately leading to higher and more sustained levels of antigen or therapeutic protein expression.[3][7][19] The choice between unmodified and modified RNA will depend on the therapeutic application; while reduced immunogenicity is desirable for vaccines and protein replacement, the adjuvant effect of unmodified RNA may be beneficial in certain cancer immunotherapy contexts.[1]

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References

- 1. N1-methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 2. Why N1-methylpseudoUridine Modification is Selected for Marketed mRNA Vaccines - DocCheck [[doccheck.com](#)]
- 3. N1-Methylpseudouridine: Increase mRNA vaccine effectiveness - News Blog - Jena Bioscience [[jenabioscience.com](#)]
- 4. N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 5. areterna.com [[areterna.com](#)]
- 6. pubs.acs.org [[pubs.acs.org](#)]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 8. Nucleic acid-sensing TLRs: Trafficking and regulation - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 9. Innate immune mechanisms of mRNA vaccines - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. mdpi.com [[mdpi.com](#)]
- 11. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [[pubs.rsc.org](#)]
- 12. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [[frontiersin.org](#)]
- 13. Visualizing the determinants of viral RNA recognition by innate immune sensor RIG-I - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 14. RIG-I-like receptors: their regulation and roles in RNA sensing - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 15. Characterization of RNA driven structural changes in full length RIG-I leading to its agonism or antagonism - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 16. Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 17. researchgate.net [[researchgate.net](#)]
- 18. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [[pmc.ncbi.nlm.nih.gov](#)]

- 19. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
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